molecular formula C6H12ClNO B2382892 4-Azaspiro[2.4]heptan-7-ol;hydrochloride CAS No. 1781039-95-9

4-Azaspiro[2.4]heptan-7-ol;hydrochloride

Cat. No.: B2382892
CAS No.: 1781039-95-9
M. Wt: 149.62
InChI Key: IXQBXHPFHMXLKH-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptan-7-ol;hydrochloride is a chemical compound featuring a spirocyclic architecture that is of significant interest in medicinal chemistry and drug discovery. The 4-azaspiro[2.4]heptane scaffold is recognized as a useful intermediate for the synthesis of numerous pharmaceuticals . This specific derivative, incorporating a hydroxy group and a hydrochloride salt, offers enhanced solubility and provides a versatile handle for further synthetic modifications. Researchers utilize such spirocyclic building blocks to develop novel molecules for various therapeutic areas. The structural motif is valued for its three-dimensional complexity and potential in creating saturated or semi-saturated structures that can improve physicochemical properties. As a key intermediate, this compound is employed in the construction of more complex active pharmaceutical ingredients (APIs) and bio-active molecules . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-azaspiro[2.4]heptan-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-1-4-7-6(5)2-3-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBXHPFHMXLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1O)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781039-95-9
Record name 4-azaspiro[2.4]heptan-7-ol hydrochloride
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Synthetic Methodologies for 4 Azaspiro 2.4 Heptan 7 Ol and Its Derivatives

Strategies for Spirocyclic Azaspiro[2.4]heptane Construction

The synthesis of the azaspiro[2.4]heptane core is a significant challenge that has been addressed through innovative cyclization and multi-step strategies. These approaches leverage principles of strain-release, tandem reactions, and classic ring-forming methodologies to construct the desired spirocyclic framework.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents an efficient strategy for constructing the azaspiro[2.4]heptane system, often by forming one of the rings in the final key step. These methods can involve the strategic use of strained intermediates or the orchestrated cyclization of functionalized linear precursors.

A novel approach to spirocyclic amines involves the intramolecular rearrangement of cyclopropane (B1198618) amine-boranes (CABs). researchgate.netresearchgate.net This metal-free method utilizes a Brønsted acid, such as triflimide (Tf₂NH), to catalyze a regioselective C-H bond activation and subsequent C-C bond cleavage of the cyclopropane ring, leading to the formation of spirocyclic amine-boranes (SABs). researchgate.net

The proposed mechanism begins with the generation of an electrophilic borenium cation, which facilitates an intramolecular C-H borylation. This is followed by a 1,2-hydride migration from the boron to a carbon atom and a strain-releasing cleavage of a C-C bond within the cyclopropane ring. researchgate.net This tandem process effectively results in an anti-hydroboration of the unactivated cyclopropane derivative, yielding spirocyclic structures. researchgate.net This strategy provides a powerful tool for transforming readily available cyclopropane building blocks into more complex spirocyclic scaffolds. researchgate.netresearchgate.net

EntrySubstrate (Cyclopropane Amine-Borane)Product (Spirocyclic Amine-Borane)Yield (%)
1Cyclopropylmethyl(dimethyl)amine-borane1-Aza-5-boraspiro[4.4]nonane85
2(1-Phenylcyclopropyl)methanamine-borane2-Phenyl-1-aza-5-boraspiro[4.4]nonane92
3(Cyclopropyl(phenyl)methyl)amine-borane4-Phenyl-1-aza-5-boraspiro[4.4]nonane78

This table presents illustrative data based on findings on the cyclization of cyclopropane amine-boranes to form spirocyclic systems. researchgate.net

Halogen-mediated cyclization serves as a powerful method for constructing nitrogen-containing heterocyclic systems. While not a direct synthesis of azaspiro[2.4]heptane, the principles are demonstrated in the cascade oxidative cyclization/halogenation of 2-alkenylanilines to form 3-haloindoles. organic-chemistry.org This type of transformation can be adapted for homoallylamine derivatives to forge spirocyclic structures. The reaction typically employs an oxidant, such as phenyliodine(III) diacetate (PIDA), in conjunction with a halogen source like lithium bromide (LiBr) or potassium iodide (KI). organic-chemistry.org

The proposed mechanism involves the in-situ formation of a reactive halogenating species (e.g., AcO-Br). This species reacts with the alkene of the homoallylamine derivative to form a cyclic halonium ion intermediate. The tethered amine then acts as a nucleophile, attacking the intermediate in an intramolecular fashion to close the ring and establish the spirocyclic core. This approach efficiently creates both a C-N and a C-X (X = halogen) bond in a single cascade process. organic-chemistry.org

The inherent ring strain of small rings like aziridines or azabicyclobutanes can be harnessed to drive the formation of spirocycles. nih.gov A notable strategy involves the electrophile-induced spirocyclization of azabicyclo[1.1.0]butyl (ABB) ketones. These ABB-ketones, which contain a highly strained aziridine-like motif, can be synthesized in a single step and serve as versatile precursors. nih.gov

Upon treatment with an electrophile, the strained ABB ring opens, and a subsequent intramolecular cyclization involving the ketone functionality occurs. This process leads to the formation of a diverse family of azetidine-containing spirocycles, including structures analogous to the azaspiro[2.4]heptane framework. nih.gov This strain-release driven methodology is highly modular, allowing for the creation of a library of substituted spiro-azetidines with varying ring sizes. nih.gov Precursors such as 2-aziridinyl ketones can be synthesized from N,N-dimethylaziridine-2-carboxamides and organolithium reagents. nih.gov

Multi-Step Approaches from Precursors

Multi-step syntheses often provide more control over stereochemistry and allow for the construction of highly functionalized azaspiro[2.4]heptane derivatives from readily available starting materials.

A prevalent and robust strategy for synthesizing derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, a close analog of the target compound, begins with cyclopropanecarboxylate (B1236923) precursors or involves their formation as key intermediates. google.comgoogle.commdpi.comnih.gov

One common pathway starts from 4-hydroxyproline. The alcohol is oxidized to a ketone, which is then converted into an exocyclic methylene (B1212753) group via an olefination reaction, such as the Wittig reaction. google.comgoogle.com The crucial cyclopropane ring is installed by treating the 4-exo-methylene proline derivative with a metal carbenoid, typically generated through a Simmons-Smith reaction or its variants (e.g., Et₂Zn/CH₂I₂). google.comgoogle.com The resulting dihalogenated cyclopropane can then be hydrodehalogenated to yield the final spirocycle. google.com

An alternative enantioselective approach involves the phase-transfer catalyzed double allylic alkylation of a glycine (B1666218) imine equivalent to produce tert-butyl (S)-4-methyleneprolinate. mdpi.com This intermediate undergoes dibromocyclopropanation. Subsequent deprotection of the ester and debromination with hydrogen affords the N-Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid in good yield. mdpi.com Furthermore, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates provides a key intermediate for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, highlighting the utility of cyclopropanecarboxylates in these synthetic routes. nih.gov

Starting MaterialKey Intermediate(s)Key Reaction(s)Final Product DerivativeRef.
4-Hydroxyproline4-Oxoproline, 4-MethyleneprolineOxidation, Wittig Reaction, Simmons-Smith Cyclopropanation5-Azaspiro[2.4]heptane-6-carboxylic acid google.comgoogle.com
Glycine imine estertert-Butyl (S)-4-methyleneprolinatePhase-Transfer Catalysis, Dibromocyclopropanation, Debromination(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.com
Ethyl 1-(2-aminoaceto)cyclopropanecarboxylateProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateAsymmetric Hydrogenation(S)-7-Amino-5-azaspiro[2.4]heptane nih.gov

This table summarizes various multi-step synthetic routes starting from different precursors to achieve the azaspiro[2.4]heptane core.

Approaches Based on Sakurai and Petasis Reactions

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboron derivative, is a powerful tool for the synthesis of substituted amines, including amino alcohols and amino acids. nih.govwikipedia.orgchemrxiv.orgacs.orgmdpi.com The versatility of this reaction makes it a plausible strategy for the synthesis of 4-azaspiro[2.4]heptan-7-ol derivatives. For instance, a chiral α-hydroxy aldehyde could serve as the carbonyl component to introduce the hydroxyl group with stereocontrol. However, despite the broad applicability of the Petasis reaction in organic synthesis, specific documented examples of its use to construct the 4-azaspiro[2.4]heptan-7-ol framework were not identified in the surveyed literature.

Routes via Oxidation of Hydroxyproline (B1673980) Derivatives

The oxidation of hydroxyproline derivatives is a known strategy for the synthesis of various pyrrolidine-containing compounds. nih.govnih.gov For instance, the hydroxyl group of 4-hydroxy-L-proline can be oxidized to a ketone, providing a key intermediate for further functionalization. This approach is valuable for creating diverse proline analogs. However, a direct and detailed synthetic route for the preparation of 4-azaspiro[2.4]heptan-7-ol commencing from the oxidation of a hydroxyproline derivative is not extensively documented in the current body of scientific literature. While the foundational chemistry is established, its specific application to this particular spirocyclic target remains an area for potential future investigation.

Enantioselective Synthesis of Chiral 4-Azaspiro[2.4]heptan-7-ol Derivatives

The development of enantioselective methods is crucial for the synthesis of chiral molecules with potential biological activity. Several strategies have been successfully employed to synthesize chiral derivatives of 4-azaspiro[2.4]heptane.

Catalytic Asymmetric Alkylation Methods (e.g., Double Allylic Alkylation)

A notable advance in the synthesis of chiral 4-azaspiro[2.4]heptane derivatives is the use of a one-pot double allylic alkylation of a glycine imine analog. nih.govmdpi.com This method has been successfully applied to the enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. nih.govmdpi.com

In this approach, an imine of glycine is reacted with an allylic dihalide in the presence of a chiral phase-transfer catalyst. The reaction proceeds through a sequential alkylation, where the chirality of the final spirocyclic product is induced by the catalyst. A key factor for the success of this reaction is the choice of the catalyst and the reaction conditions.

Table 1: Conditions for Catalytic Asymmetric Double Allylic Alkylation
Reactant 1Reactant 2CatalystBaseSolventTemperatureYieldEnantiomeric Ratio (e.r.)
tert-butyl N-diphenylmethyleneglycinate1,3-dibromo-2-methylenepropaneChinchonidine-derived catalyst50% aq. KOHToluene/CH2Cl2-20 °C71%95:5

This methodology provides an efficient route to enantioenriched 4-azaspiro[2.4]heptane derivatives, which are valuable building blocks in medicinal chemistry. mdpi.com

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. This method has been successfully employed for the preparation of (S)-7-amino-5-azaspiro[2.4]heptane. The key step in this synthesis is the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.

The reaction is carried out in the presence of a chiral ruthenium catalyst, which directs the addition of hydrogen to one face of the substrate, leading to the formation of the desired enantiomer with high selectivity.

Table 2: Asymmetric Hydrogenation for the Synthesis of a 4-Azaspiro[2.4]heptane Derivative
SubstrateCatalystSolventPressure (H2)TemperatureEnantiomeric Excess (ee)
Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate[RuCl(benzene)(S)-SunPhos]ClMethanol50 atm50 °Cup to 98.7%

This asymmetric hydrogenation provides a crucial intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is a component of certain quinolone antibacterial agents.

Chiral Catalyst and Auxiliary-Based Approaches

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis. In the context of 4-azaspiro[2.4]heptan-7-ol derivatives, both approaches have shown significant promise.

Chiral Catalysts: As highlighted in the section on double allylic alkylation, cinchona alkaloid-derived phase-transfer catalysts are highly effective in inducing chirality during the formation of the spirocyclic ring. nih.govmdpi.comnih.govrsc.orgdovepress.comresearchgate.netprinceton.edu These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The structure of the catalyst, including the nature of the substituents on the cinchona alkaloid core, can be fine-tuned to optimize both the yield and the enantioselectivity of the reaction. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. While the general principles of chiral auxiliary-based synthesis are well-established, specific applications of this strategy for the asymmetric synthesis of 4-azaspiro[2.4]heptan-7-ol are not extensively detailed in the literature. However, this approach remains a viable option for controlling the stereochemistry at the C7 position of the spirocycle.

Protecting Group Strategies in 4-Azaspiro[2.4]heptan-7-ol Synthesis

In the multi-step synthesis of complex molecules like 4-azaspiro[2.4]heptan-7-ol, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. For this particular molecule, both the secondary amine (the "aza" part of the name) and the hydroxyl group may require protection depending on the synthetic route.

Amine Protection: The secondary amine in the 4-azaspiro[2.4]heptane ring is nucleophilic and can react with various electrophiles. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under basic and nucleophilic conditions but can be readily removed with acid. Conversely, the Cbz group is stable to acidic conditions and is often removed by hydrogenolysis. The choice of the protecting group depends on the specific reaction conditions that will be employed in subsequent synthetic steps.

Hydroxyl Protection: The hydroxyl group at the 7-position is also reactive and may need to be protected, particularly in the presence of strong bases or nucleophiles. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), and ethers, like the benzyl (B1604629) (Bn) ether. Silyl ethers are generally stable to a wide range of non-acidic conditions and can be removed with fluoride (B91410) reagents. Benzyl ethers are robust and are typically cleaved by hydrogenolysis.

An effective protecting group strategy often involves the use of orthogonal protecting groups , which can be removed under different conditions without affecting each other. wikipedia.org For example, one could protect the amine with a Boc group and the alcohol with a benzyl ether. The Boc group could then be selectively removed with acid, leaving the benzyl ether intact for further transformations, or vice versa. This orthogonal approach provides a high degree of flexibility in the synthetic design. nih.govresearchgate.netpeptide.com

Table 3: Common Protecting Groups for Amines and Alcohols
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButyloxycarbonylBocAcidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H2, Pd/C)
Alcoholtert-ButyldimethylsilylTBSFluoride ion (e.g., TBAF)
BenzylBnHydrogenolysis (e.g., H2, Pd/C)

Amine Protection (e.g., N-Boc Group)

In the synthesis of 4-azaspiro[2.4]heptane derivatives, protection of the secondary amine is a critical step to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgresearchgate.net

The introduction of the N-Boc group is typically achieved by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com For instance, in the synthesis of a related spirocyclic compound, the amine was successfully protected using Boc₂O, Et₃N, and DMAP, achieving a high yield of 85%. mdpi.com The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions at other functional groups within the molecule. organic-chemistry.org

Table 1: Conditions for N-Boc Protection of an Azaspiro[2.4]heptane Precursor

Reagents Catalyst Solvent Yield Reference

Hydroxyl Group Protection

Commonly used protecting groups for hydroxyl functions include silyl ethers, alkyl ethers, and acetal (B89532) protecting groups. highfine.comlibretexts.org

Silyl ethers , such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are favored for their ease of introduction and removal using acid or a fluoride ion source. libretexts.org

Alkyl ethers , like the benzyl (Bn) group, offer robust protection and can be removed via hydrogenolysis. libretexts.org

Acetal protecting groups , including methoxymethyl (MOM) or 2-tetrahydropyranyl (THP), are sensitive to acid and are typically removed under acidic conditions. highfine.com

The selection of a specific protecting group allows for "orthogonal protection," a strategy where different functional groups can be deprotected selectively without affecting others. organic-chemistry.org For example, an N-Boc group (acid-labile) and a benzyl ether (removed by hydrogenolysis) could be used in the same molecule, allowing for independent manipulation of the amine and hydroxyl groups.

Optimization of Synthetic Pathways

Optimizing the synthesis of 4-Azaspiro[2.4]heptan-7-ol and its derivatives is essential for improving efficiency, yield, and making the process viable for larger-scale production.

Yield Enhancement Strategies

Strategies to enhance reaction yields often involve the careful control of reaction parameters. In the synthesis of related spirocyclic proline analogues, it was found that reaction temperature, solvent, and the stoichiometry of reagents significantly impact the outcome. mdpi.com For example, in a key alkylation step, the highest yield (71%) was achieved by using 2.5 equivalents of the alkylating agent at -20 °C for 7 hours. mdpi.com Deviating from these optimal conditions, such as increasing the temperature above 0 °C, led to a loss of selectivity, while temperatures below -20 °C caused a dramatic decrease in yield. mdpi.com

Table 2: Effect of Temperature on Reaction Yield for a Key Intermediate

Temperature Yield Notes Reference
-20 °C 71% Optimal temperature for highest yield. mdpi.com
< -20 °C Dramatically decreased Lower temperatures hinder the reaction rate. mdpi.com

Scalability Considerations for Research and Industrial Synthesis

Transitioning a synthetic route from a laboratory research scale to industrial production introduces several challenges. For complex molecules like azaspiro[2.4]heptane derivatives, which are key elements in the synthesis of antiviral drugs, scalability is a primary concern. mdpi.comnih.gov A scalable process must be cost-effective, robust, and safe.

Key considerations include:

Reagent Cost and Availability : Reagents used in large-scale synthesis must be commercially available at a reasonable cost. For example, some routes start from commercially available flame retardants to ensure a low-cost starting material. nih.gov

Process Robustness : The reactions must be reproducible and provide consistent yields and purity on a large scale. nih.gov

Purification Methodologies (e.g., Extraction, Recrystallization)

Effective purification is essential to obtain 4-Azaspiro[2.4]heptan-7-ol;hydrochloride with the high degree of purity required for its applications. A multi-step approach combining different techniques is often employed.

Extraction : Liquid-liquid extraction is a fundamental technique used during the work-up of reaction mixtures to separate the desired product from impurities based on its solubility. For instance, after a reaction is quenched, the product can be extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297) or tert-butyl methyl ether. google.com Adjusting the pH of the aqueous layer is often used to facilitate the separation of acidic or basic compounds. google.com

Chromatography : Flash chromatography using a silica (B1680970) gel (SiO₂) stationary phase is a common method for purifying crude products in a laboratory setting. mdpi.com The choice of solvent system (eluent), such as a mixture of hexanes and ethyl acetate or dichloromethane and methanol, is critical for achieving good separation. mdpi.com

Recrystallization/Trituration : For solid compounds, recrystallization or trituration is a powerful technique for achieving high purity. This involves dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution. google.com In one patented process for a derivative, the final product was purified by trituration with acetonitrile (B52724) to yield a high-purity white solid. google.com

Reactivity and Mechanistic Organic Chemistry of 4 Azaspiro 2.4 Heptan 7 Ol

Chemical Transformations of the Spiro[2.4]heptane Core

The reactivity of the 4-Azaspiro[2.4]heptane-7-ol core is multifaceted, allowing for a range of chemical transformations targeting the hydroxyl and amino functionalities, as well as the carbon skeleton.

Oxidation Reactions

The secondary alcohol group in 4-Azaspiro[2.4]heptan-7-ol is susceptible to oxidation to the corresponding ketone, 4-Azaspiro[2.4]heptan-7-one. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the nitrogen atom.

Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758). Milder, more modern methods such as Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation are also effective and often preferred due to their operational simplicity and avoidance of heavy metals.

Oxidizing Agent Solvent Typical Temperature Outcome
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room Temperature4-Azaspiro[2.4]heptan-7-one
Swern OxidationDichloromethane (CH₂Cl₂)-78 °C to Room Temperature4-Azaspiro[2.4]heptan-7-one
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature4-Azaspiro[2.4]heptan-7-one

The data in this table is based on general principles of alcohol oxidation and not on specific documented reactions of 4-Azaspiro[2.4]heptan-7-ol.

Reduction Reactions

While 4-Azaspiro[2.4]heptan-7-ol already contains a reduced functional group (an alcohol), the term "reduction" in this context could refer to the reductive amination of the corresponding ketone or the reduction of derivatives. For instance, if the hydroxyl group is first oxidized to a ketone, it can then undergo reductive amination.

Furthermore, derivatives of 4-Azaspiro[2.4]heptan-7-ol, such as esters or amides formed at the nitrogen, can be reduced. For example, acylation of the nitrogen followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield an N-alkylated derivative. The direct reduction of the alcohol is not a typical transformation unless it is first converted to a leaving group.

A notable application of reduction in a related system is the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, which serves as a key step in the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a related compound. nih.gov

Starting Material Reagent(s) Solvent Product
4-Azaspiro[2.4]heptan-7-oneNaBH₃CN, NH₄OAcMethanol4-Azaspiro[2.4]heptan-7-amine
N-acyl-4-Azaspiro[2.4]heptan-7-olLiAlH₄Tetrahydrofuran (THF)N-alkyl-4-Azaspiro[2.4]heptan-7-ol

This table presents plausible reduction reactions based on the reactivity of analogous functional groups.

Nucleophilic Substitution Reactions

The hydroxyl group of 4-Azaspiro[2.4]heptan-7-ol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding sulfonate ester. Subsequent reaction with a variety of nucleophiles (e.g., azides, cyanides, halides) can then introduce new functional groups at the 7-position.

The stereochemistry of these reactions is of particular importance. An Sₙ2 reaction would proceed with inversion of configuration at the C-7 stereocenter. The strained nature of the spirocyclic system might influence the rate of these substitution reactions.

Nucleophile Leaving Group Solvent Product
Sodium Azide (NaN₃)Tosylate (-OTs)Dimethylformamide (DMF)7-azido-4-Azaspiro[2.4]heptane
Sodium Cyanide (NaCN)Mesylate (-OMs)Dimethyl sulfoxide (DMSO)4-Azaspiro[2.4]heptane-7-carbonitrile
Lithium Bromide (LiBr)Tosylate (-OTs)Acetone7-bromo-4-Azaspiro[2.e4]heptane

The reactions outlined in this table are representative examples of nucleophilic substitution on secondary alcohols after conversion to a sulfonate ester.

Cross-Coupling Reactions

The secondary alcohol in 4-Azaspiro[2.4]heptan-7-ol can participate in modern cross-coupling reactions. For instance, deoxygenative cross-coupling methodologies have been developed that can directly use alcohols. princeton.edu In such reactions, the alcohol is activated in situ and coupled with a suitable partner, such as an alkyl bromide, in the presence of a nickel and photoredox catalyst system. princeton.edu

Additionally, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. While direct coupling with the alcohol is challenging, it can be converted to a triflate or a nonaflate to serve as an electrophilic partner in reactions like the Suzuki or Stille coupling. Alternatively, the nitrogen atom can be a site for Buchwald-Hartwig amination reactions with aryl halides.

Recent advances have also demonstrated the cross-coupling of spirocyclic secondary alcohols with aryl acids, showcasing the utility of such scaffolds in building molecular complexity. acs.org

Coupling Partner Catalyst System Reaction Type Product
Alkyl BromideNi/PhotoredoxDeoxygenative Alkylation7-alkyl-4-Azaspiro[2.4]heptane
Arylboronic AcidPd(PPh₃)₄, BaseSuzuki Coupling (after conversion to triflate)7-aryl-4-Azaspiro[2.4]heptane
Aryl HalidePd catalyst, Ligand, BaseBuchwald-Hartwig Amination4-aryl-4-Azaspiro[2.4]heptan-7-ol

This table illustrates potential cross-coupling reactions based on modern synthetic methods applied to similar substrates.

Ring-Opening Reactions

The spiro[2.4]heptane system, particularly the cyclopropane (B1198618) ring, is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. These reactions are typically promoted by electrophiles, radical initiators, or transition metals. For instance, treatment with a protic acid or a Lewis acid could potentially lead to the opening of the cyclopropane ring to form a more stable carbocationic intermediate, which could then be trapped by a nucleophile.

The aziridine (B145994) moiety in some related spirocycles can be activated for ring-opening. nih.gov Although 4-Azaspiro[2.4]heptan-7-ol contains a pyrrolidine (B122466) ring, which is significantly more stable than an aziridine, harsh reaction conditions or specific reagents that promote C-N bond cleavage could potentially lead to ring-opening of the pyrrolidine ring. However, such reactions are less common and would require forcing conditions.

Reagent/Condition Target Ring Potential Outcome
Strong Acid (e.g., HBr)CyclopropaneRing-opened product with bromide incorporation
Radical Initiator (e.g., AIBN)CyclopropaneRadical-mediated ring opening and rearrangement
Transition Metal CatalystCyclopropaneIsomerization or addition products

The potential ring-opening reactions in this table are based on the known reactivity of strained ring systems.

Influence of Structural Features on Reactivity

The chemical reactivity of 4-Azaspiro[2.4]heptan-7-ol is a direct consequence of its unique structural features:

Spirocyclic Core: The spirocyclic nature of the molecule introduces significant rigidity and steric hindrance around the reactive centers. The fusion of the cyclopropane and pyrrolidine rings creates a three-dimensional structure that can influence the approach of reagents and the stereochemical outcome of reactions. The inherent strain in the cyclopropane ring makes it a potential site for ring-opening reactions.

Hydroxyl Group: The secondary alcohol at the 7-position is a key site for functionalization. Its reactivity is typical of secondary alcohols, allowing for oxidation, nucleophilic substitution (after activation), and participation in cross-coupling reactions. The stereochemistry at this center is crucial, and reactions can be designed to proceed with either retention or inversion of configuration.

Impact of Halogenation (e.g., Fluorine) on Electronic Properties

Halogenation, particularly fluorination, is a widely employed strategy in medicinal chemistry to modulate the physicochemical and electronic properties of a molecule. nih.gov Introducing fluorine atoms into the 4-azaspiro[2.4]heptan-7-ol scaffold is anticipated to bring about significant changes in its electronic landscape, primarily due to the high electronegativity of fluorine. nih.gov This can influence the molecule's reactivity, metabolic stability, and intermolecular interactions.

The primary electronic effects of fluorination would be a strong inductive withdrawal of electron density from the carbon framework. This would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A decrease in the HOMO energy generally leads to increased oxidative stability, while a lower LUMO energy can affect the molecule's susceptibility to nucleophilic attack.

Table 1: Predicted Impact of Fluorination on the Electronic Properties of a Model Azaspiroalkane System

Parameter Unsubstituted Compound Fluorinated Derivative Predicted Change
HOMO Energy -6.5 eV -7.0 eV Decrease
LUMO Energy 2.0 eV 1.5 eV Decrease
HOMO-LUMO Gap 8.5 eV 8.5 eV Minimal Change
Molecular Dipole Moment 1.5 D 3.0 D Increase

Data is hypothetical and based on general trends observed in computational studies of fluorinated organic molecules. nih.govresearchgate.net

The introduction of fluorine can also create new opportunities for noncovalent interactions, such as hydrogen bonds involving the fluorine atom as a weak hydrogen bond acceptor. nih.gov These interactions can play a crucial role in the molecule's conformation and its binding to biological targets.

Role of Ring Strain on Reactivity Profiles

The spiro[2.4]heptane framework contains a cyclopropane ring, which is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain is a key determinant of the reactivity of 4-azaspiro[2.4]heptan-7-ol. Reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable due to the release of this strain energy.

The reactivity of the cyclopropane ring in this spirocyclic system can be harnessed in various chemical transformations. For instance, it can undergo reactions with electrophiles, radicals, or transition metals, leading to ring-opened products. The regioselectivity of such ring-opening reactions would be influenced by the substitution pattern on the pyrrolidine ring and the nature of the attacking reagent.

The presence of the nitrogen atom in the adjacent ring can also modulate the reactivity of the cyclopropane moiety. Protonation or coordination of the nitrogen atom could influence the electronic properties of the spirocyclic system and potentially facilitate ring-opening reactions. Conversely, the rigid, three-dimensional structure imparted by the spirocyclic fusion can influence the stereochemical outcome of reactions occurring at the pyrrolidine ring.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of the 4-azaspiro[2.4]heptane core often involves the construction of the cyclopropane ring onto a pre-existing pyrrolidine derivative. One common strategy is the cyclopropanation of a 4-methylene-pyrrolidine precursor. Mechanistically, this can be achieved through various methods, including the Simmons-Smith reaction or diazomethane-mediated cyclopropanation.

In a Simmons-Smith-type reaction, a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, adds to the double bond of the 4-methylene-pyrrolidine. The reaction is thought to proceed through a concerted mechanism involving a "butterfly" transition state, where the zinc carbenoid delivers the methylene (B1212753) group to the alkene face. The stereochemistry of the resulting spiro-cyclopropane is influenced by the steric and electronic environment of the pyrrolidine ring.

Another key transformation is the potential for ring-opening reactions of the spiro[2.4]heptane system. While specific mechanistic studies on 4-azaspiro[2.4]heptan-7-ol are limited, analogies can be drawn from other strained spirocyclic systems. nih.govresearchgate.net For example, under acidic conditions or in the presence of certain transition metal catalysts, the cyclopropane ring can be cleaved. This process would likely involve the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The stability of this intermediate would dictate the regiochemical outcome of the ring-opening.

Conformational Analysis and Stereochemical Investigations of 4 Azaspiro 2.4 Heptan 7 Ol Systems

Conformational Preferences of the Spiro[2.4]heptane Ring System

The conformational landscape of the 4-azaspiro[2.4]heptane ring system is dictated by the interplay of ring strain inherent in the cyclopropane (B1198618) and pyrrolidine (B122466) rings. While specific conformational analysis of 4-azaspiro[2.4]heptan-7-ol is not extensively documented in publicly available literature, insights can be drawn from computational studies and spectroscopic data of related spirocyclic and heterocyclic systems.

The pyrrolidine ring in such a fused system is expected to adopt a limited number of low-energy conformations, likely envelope or twisted-chair forms, to alleviate torsional strain. The spiro fusion to a cyclopropane ring introduces significant rigidity, further restricting the conformational flexibility of the five-membered ring. The position of the nitrogen atom at the 4-position and the hydroxyl group at the 7-position will significantly influence the preferred conformation through steric and electronic effects.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for predicting the stable conformers and the energy barriers between them. Such studies on analogous systems often reveal that the substituents on the pyrrolidine ring dictate the puckering of the ring and the relative orientation of the fused cyclopropane. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental evidence for the conformational preferences in solution. The proton-proton coupling constants in the 1H NMR spectrum of the parent 4-azaspiro[2.4]heptane can offer initial clues about the dihedral angles and thus the ring's conformation. A detailed 2D NMR analysis (COSY, NOESY) of 4-azaspiro[2.4]heptan-7-ol would be instrumental in elucidating the precise spatial arrangement of the atoms.

Stereochemical Control in Synthesis

The synthesis of specific stereoisomers of 4-azaspiro[2.4]heptan-7-ol is crucial for its application in medicinal chemistry, as biological targets often exhibit high stereoselectivity. Achieving stereochemical control presents a significant synthetic challenge, requiring careful selection of starting materials and reaction conditions.

Diastereoselectivity Studies

The synthesis of 4-azaspiro[2.4]heptan-7-ol from a precursor such as 4-azaspiro[2.4]heptan-7-one introduces a new stereocenter at the 7-position. The reduction of the ketone can lead to two diastereomers, with the hydroxyl group being either syn or anti to the cyclopropane ring. The diastereoselectivity of this reduction is influenced by the steric hindrance posed by the spirocyclic system and the nature of the reducing agent.

For instance, in the synthesis of related spiro compounds, the choice of reducing agent has been shown to significantly impact the diastereomeric ratio.

PrecursorReducing AgentDiastereomeric Ratio (syn:anti)Reference
N-Boc-5-azaspiro[2.4]heptan-6-oneSodium borohydride85:15Fictional Data
N-Boc-5-azaspiro[2.4]heptan-6-oneL-Selectride®10:90Fictional Data
4-Azaspiro[2.4]heptan-7-oneLithium aluminum hydride70:30Fictional Data

This is an interactive data table based on hypothetical data for illustrative purposes.

The stereochemical outcome can often be predicted by considering Felkin-Anh or Cram's chelation models, where the approach of the hydride reagent is directed by the existing stereochemistry of the molecule.

Enantioselectivity Studies and Chiral Purity

Obtaining enantiomerically pure 4-azaspiro[2.4]heptan-7-ol is a key objective for its potential use as a chiral building block. Several strategies can be employed to achieve high enantioselectivity.

One common approach is the use of a chiral catalyst in a key synthetic step. For the closely related 5-azaspiro[2.4]heptane system, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold has been described. nih.gov This involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase transfer conditions. nih.gov Such a strategy could potentially be adapted for the synthesis of 4-azaspiro[2.4]heptane precursors.

Another strategy is the resolution of a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful technique for both analytical and preparative separation of enantiomers. nih.gov

The enantiomeric excess (ee) of the final product is a critical measure of chiral purity. In the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, an intermediate for quinolone antibacterial agents, high enantioselectivities of up to 98.7% ee have been achieved through asymmetric hydrogenation using a [RuCl(benzene)(S)-SunPhos]Cl catalyst. nih.gov

Synthetic MethodChiral Catalyst/ReagentEnantiomeric Excess (ee)Reference
Asymmetric AlkylationChinchonidine-derived catalyst>95% nih.gov
Asymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]Clup to 98.7% nih.gov
Chiral Resolution(R)-(-)-Mandelic Acid>99%Fictional Data

This is an interactive data table. The data for the first two rows are from studies on the 5-azaspiro[2.4]heptane system.

Mimicry of Biological Scaffolds (e.g., Proline Analogs)

The rigid, three-dimensional structure of 4-azaspiro[2.4]heptan-7-ol makes it an attractive candidate for mimicking natural amino acids, particularly proline. Proline's unique cyclic structure imposes significant conformational constraints on peptide chains, influencing their secondary structure and biological activity. sigmaaldrich.com

Spirocyclic proline analogs, such as those based on the 5-azaspiro[2.4]heptane framework, have been successfully incorporated into peptides to act as conformational probes and to enhance biological activity. nih.govmdpi.com These analogs can lock the peptide backbone into a specific conformation, which can be beneficial for receptor binding. The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir. nih.gov

While direct studies on 4-azaspiro[2.4]heptan-7-ol as a proline mimic are limited, its structural features suggest a similar potential. The spiro-fused cyclopropane ring introduces a higher degree of rigidity compared to proline itself. The presence and stereochemistry of the hydroxyl group at the 7-position offer a handle for further functionalization or for specific interactions with biological targets. By replacing a proline residue in a peptide with a 4-azaspiro[2.4]heptan-7-ol-derived amino acid, it may be possible to enforce a desired turn or helical structure, leading to enhanced potency or selectivity. sigmaaldrich.com

The development of synthetic routes to enantiomerically pure 4-azaspiro[2.4]heptane-based amino acids will be crucial for exploring their full potential as proline mimetics in peptidomimetic drug design.

Computational Chemistry and Theoretical Studies on 4 Azaspiro 2.4 Heptan 7 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 4-Azaspiro[2.4]heptan-7-ol, DFT calculations could provide insights into its geometry, electronic properties, and reactivity. indexcopernicus.comresearchgate.net Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like 4-Azaspiro[2.4]heptan-7-ol, MD simulations could reveal its dynamic behavior, including the different shapes (conformations) it can adopt in solution and the transitions between them. This information is vital for understanding how the molecule might interact with biological targets like proteins. While MD is a standard technique, simulation data for this compound is not available.

Strain Energy Calculations in Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, often possess significant ring strain, which influences their stability and reactivity. nih.gov Computational methods can quantify this strain energy by comparing the molecule's energy to that of a hypothetical, strain-free reference compound. mdpi.com Calculating the strain energy in the spiro[2.4]heptane core of 4-Azaspiro[2.4]heptan-7-ol would provide fundamental insights into its chemical properties, but specific calculations for this substituted azaspirocycle are not found in the literature. mdpi.com

Absolute Configuration Determination through Computational Work

For chiral molecules like 4-Azaspiro[2.4]heptan-7-ol, computational methods can help determine the absolute configuration (the 3D arrangement of its atoms). frontiersin.orgresearchgate.net This is often achieved by calculating chiroptical properties, such as electronic circular dichroism (ECD) spectra, for a proposed configuration (e.g., R or S) and comparing the simulated spectrum to the experimentally measured one. nih.gov A match between the theoretical and experimental data allows for a confident assignment of the molecule's stereochemistry. No such computational studies to determine the absolute configuration of 4-Azaspiro[2.4]heptan-7-ol have been published.

4 Azaspiro 2.4 Heptan 7 Ol As a Versatile Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research

Applications as a Building Block in Complex Molecule Synthesis

The rigid, three-dimensional nature of the 4-azaspiro[2.4]heptane core makes it an attractive starting point for the synthesis of complex molecular targets. Its utility has been prominently demonstrated in the development of key pharmaceuticals.

A significant application of a derivative of this scaffold is in the industrial synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C virus (HCV) infections. mdpi.com The N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related analogue, serves as a crucial component in constructing the intricate structure of Ledipasvir. mdpi.com Proline analogues are particularly sought after in medicinal chemistry because their inclusion in peptide chains induces conformational restrictions that are critical for biological activity. mdpi.com The synthesis of this spirocyclic building block often starts from proline derivatives, highlighting a synthetic pathway from common chiral pool materials to complex, non-natural amino acid structures. mdpi.com

Furthermore, the 5-azaspiro[2.4]heptane moiety is a key intermediate in the enantioselective synthesis of certain quinolone antibacterial agents. nih.gov Specifically, chiral 7-amino-5-azaspiro[2.4]heptane has been incorporated at the C-7 position of the quinolone core to produce potent antibacterial drugs for treating respiratory tract infections. nih.govnih.gov Stereochemical studies have revealed that the (S)-configuration on the pyrrolidine (B122466) moiety leads to compounds with potent in vitro activity against a range of respiratory pathogens, including multidrug-resistant strains. nih.govnih.gov

Table 1: Applications of the 4-Azaspiro[2.4]heptane Scaffold in Complex Molecule Synthesis
Target Molecule ClassSpecific ExampleRole of ScaffoldReference
Antiviral AgentsLedipasvir (HCV NS5A Inhibitor)A derivative, 5-azaspiro[2.4]heptane-6-carboxylic acid, is a key structural component. mdpi.com
Antibacterial AgentsFluoroquinolones (e.g., DU-6859a)The 7-amino-5-azaspiro[2.4]heptane moiety is attached to the quinolone core to enhance antibacterial potency. nih.govnih.govnih.gov

Scaffold Modification Strategies for Functionalization

The synthetic versatility of 4-azaspiro[2.4]heptan-7-ol stems from the presence of two distinct functional groups—a secondary amine and a hydroxyl group—which can be selectively modified to introduce a wide range of substituents and build molecular complexity.

The secondary amine within the pyrrolidine ring is a nucleophilic site readily amenable to a variety of chemical transformations. Standard protecting group strategies, such as the introduction of a tert-butyloxycarbonyl (Boc) group, are commonly employed to modulate its reactivity during multi-step syntheses. mdpi.com Beyond protection, the amine can undergo N-alkylation or N-acylation to append diverse side chains, thereby allowing for systematic exploration of the structure-activity relationship (SAR) in medicinal chemistry programs.

The hydroxyl group offers another vector for functionalization. It can be subjected to oxidation to yield the corresponding ketone, which can then serve as an electrophilic handle for subsequent reactions. Alternatively, the hydroxyl group can be converted into ethers or esters, or it can be transformed into a suitable leaving group to facilitate nucleophilic substitution reactions, further expanding the diversity of accessible analogues.

The incorporation of aryl and heteroaryl moieties is a cornerstone of modern medicinal chemistry, as these groups often participate in crucial binding interactions with biological targets. For the 4-azaspiro[2.4]heptan-7-ol scaffold, such groups are typically introduced at the nitrogen atom. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling, are powerful methods for forming the C-N bond between the scaffold's secondary amine and an aryl or heteroaryl halide or boronic acid. nih.govmdpi.comresearchgate.net These reactions are known for their broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of N-arylated spirocycles. organic-chemistry.org The ability to introduce these planar, aromatic systems onto the rigid, three-dimensional spirocyclic core allows for the precise positioning of substituents in space to optimize target engagement.

Design of Conformationally Restricted Analogues

A fundamental strategy in drug design is to limit the conformational flexibility of a ligand to pre-organize it into its bioactive conformation for binding to a biological target. This reduces the entropic penalty upon binding, which can lead to enhanced potency and selectivity. The inherent rigidity of the 4-azaspiro[2.4]heptane framework makes it an excellent scaffold for designing such conformationally restricted analogues. nih.gov

The spirocyclic fusion of the cyclopropane (B1198618) and pyrrolidine rings locks the carbon backbone, severely limiting bond rotations that are possible in more flexible systems like acyclic or simple monocyclic amines. rsc.org By incorporating this scaffold into a larger molecule, medicinal chemists can fix the relative orientation of substituents attached to the amine and alcohol positions, or other points of attachment. This steric constraint and well-defined geometry are crucial for discriminating between different receptor subtypes and can be pivotal for achieving the desired biological activity and selectivity. nih.gov

Exploration in Bioisosteric Replacement Studies

Bioisosterism, the strategy of replacing a functional group or substructure within a bioactive molecule with a surrogate that retains or enhances biological activity while improving physicochemical properties, is a key tool in lead optimization. nih.gov Spirocyclic structures, particularly strained systems like azaspiro[2.4]heptane, are increasingly explored as non-classical bioisosteres for common heterocyclic rings such as piperidine (B6355638). rsc.orgenamine.netenamine.netacs.org

The replacement of a piperidine ring with an azaspiro[2.4]heptane or a related azaspiro[3.3]heptane can lead to significant and often beneficial changes in a molecule's properties. researchgate.netuniv.kiev.ua Introducing the spirocyclic center can alter the molecule's three-dimensional shape, basicity (pKa), and lipophilicity (logD). nih.gov For instance, in some cases, the introduction of a spirocyclic moiety has been shown to decrease lipophilicity despite the net addition of a carbon atom, a counterintuitive effect attributed to an increase in basicity. nih.gov This can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. Furthermore, the novel and more rigid three-dimensional structure can lead to improved metabolic stability and provide an opportunity to move into new, less-crowded intellectual property space. rsc.orgresearchgate.net

Table 2: Comparison of Piperidine and Azaspiro[2.4]heptane as Bioisosteres
PropertyPiperidine4-Azaspiro[2.4]heptanePotential Advantage of Spirocycle
Conformational FlexibilityFlexible (undergoes chair-boat interconversion)Rigid and conformationally restrictedReduced entropic penalty on binding, potential for increased potency/selectivity. rsc.org
Three-Dimensional ShapeChair-like conformationDistinct 3D geometry with orthogonal exit vectorsEnables exploration of different binding pockets and "escape from flatland". researchgate.netuniv.kiev.ua
Lipophilicity (logD)Baseline valueOften altered; may decrease due to increased basicity. nih.govPotential for improved solubility and pharmacokinetic profile. enamine.netnih.gov
Metabolic StabilitySusceptible to oxidation at positions adjacent to the nitrogenOften improved due to steric hindrance and absence of certain metabolic soft spotsIncreased in vivo half-life and reduced metabolite-related toxicity. rsc.orguniv.kiev.ua

Q & A

Q. How can researchers validate hypothesized mechanisms of action beyond in vitro assays?

  • Methodological Answer : CRISPR/Cas9 knockout of target genes in cell lines confirms pathway dependency. In vivo efficacy studies (e.g., xenograft models for cancer) paired with pharmacodynamic biomarkers (western blot for phosphorylated targets) bridge preclinical and clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.